N,N-Dimethyl-2-(tributylstannyl)pyridin-4-amine
Overview
Description
N,N-Dimethyl-2-(tributylstannyl)pyridin-4-amine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a dimethylamino group and a tributylstannyl group attached to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-(tributylstannyl)pyridin-4-amine typically involves the reaction of 4-dimethylaminopyridine with a tributylstannyl reagent under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where 4-dimethylaminopyridine is reacted with a tributylstannyl halide in the presence of a palladium catalyst and a base .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as those employed in laboratory settings. The key to industrial production lies in optimizing reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-(tributylstannyl)pyridin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products depending on the reagents used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and organometallic compounds, with palladium catalysts often used to facilitate the reaction.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound .
Scientific Research Applications
N,N-Dimethyl-2-(tributylstannyl)pyridin-4-amine has a wide range of applications in scientific research, including:
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules.
Biological Research: The compound is studied for its potential biological activity and interactions with biomolecules.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-(tributylstannyl)pyridin-4-amine involves its ability to participate in various chemical reactions due to the presence of the dimethylamino and tributylstannyl groups. These functional groups enable the compound to act as a nucleophile or electrophile, depending on the reaction conditions . The molecular targets and pathways involved in its reactions are primarily determined by the specific reagents and conditions used .
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminopyridine: A derivative of pyridine with similar chemical properties but lacking the tributylstannyl group.
2-(Tributylstannyl)pyridine: Another pyridine derivative with a tributylstannyl group but without the dimethylamino group.
Uniqueness
N,N-Dimethyl-2-(tributylstannyl)pyridin-4-amine is unique due to the presence of both the dimethylamino and tributylstannyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in organic synthesis and catalysis .
Properties
IUPAC Name |
N,N-dimethyl-2-tributylstannylpyridin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N2.3C4H9.Sn/c1-9(2)7-3-5-8-6-4-7;3*1-3-4-2;/h3-5H,1-2H3;3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSBQMYSWJWDDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC=CC(=C1)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36N2Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80448623 | |
Record name | 4,-N,N-Dimethylamino-2-(tributylstannyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80448623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
396092-84-5 | |
Record name | 4,-N,N-Dimethylamino-2-(tributylstannyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80448623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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